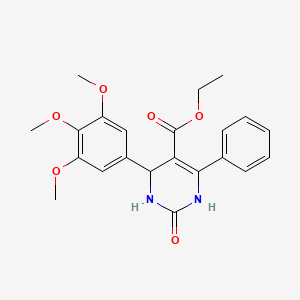

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazine ring substituted with phenyl and trimethoxyphenyl groups, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the diazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted diazine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its utility in the development of therapies for conditions such as Alzheimer's disease .

Organic Electronics

The structural properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its electronic properties have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Polymer Composites

In material science, this compound has been utilized as a functional additive in polymer composites to improve mechanical properties and thermal stability. Its incorporation into polymer matrices has resulted in enhanced strength and durability, making it suitable for applications in coatings and automotive materials.

Organic Synthesis

This compound has been employed as a catalyst in various organic transformations. Its ability to facilitate reactions such as the Biginelli reaction—a three-component reaction involving aldehydes, urea derivatives, and β-dicarbonyl compounds—has been documented. This method provides an efficient route to synthesize dihydropyrimidinones under mild conditions with high yields.

Green Chemistry

The compound's role in green chemistry initiatives is noteworthy due to its potential for catalyzing reactions without the need for hazardous solvents or reagents. Studies have highlighted its effectiveness in solvent-free reactions that align with sustainable practices in chemical synthesis.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Material Science | Organic electronics | Enhances performance in OLEDs and OPVs |

| Polymer composites | Improves mechanical properties and thermal stability | |

| Catalytic Applications | Organic synthesis | Catalyzes Biginelli reactions efficiently |

| Green chemistry | Facilitates solvent-free reactions |

Mécanisme D'action

The mechanism of action of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-oxo-6-phenyl-2-(4-methoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate

- Ethyl 4-oxo-6-phenyl-2-(3,4-dimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate

- Ethyl 4-oxo-6-phenyl-2-(3,5-dimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate

Uniqueness

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds with fewer methoxy groups.

Activité Biologique

Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 362497-71-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a tetrahydropyrimidine ring with various substituents that may influence its biological activity. Below is a depiction of its molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O6 |

| Molecular Weight | 412.45 g/mol |

| Purity | >90% |

Anticancer Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit significant anticancer properties. For instance:

- Inhibition of Topoisomerase II : Ethyl 2-oxo-6-phenyl derivatives have been evaluated for their ability to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair. Compounds that inhibit TopoII can induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that certain derivatives can effectively suppress the proliferation of various cancer cell lines by inducing G2/M phase arrest .

Antioxidant Activity

The presence of methoxy groups in the structure enhances the antioxidant potential of this compound. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research has pointed towards neuroprotective properties associated with tetrahydropyrimidine derivatives. These compounds may exert protective effects against neuronal damage through mechanisms such as reducing inflammation and oxidative stress. Experimental models have demonstrated that these compounds can improve cognitive functions and reduce markers of neurodegeneration .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression.

- Cell Cycle Modulation : By interfering with the normal cell cycle progression, these compounds can induce apoptosis in cancer cells.

- Antioxidant Defense : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies

Several case studies highlight the efficacy of ethyl 2-oxo derivatives:

- Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with ethyl 2-oxo derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of similar tetrahydropyrimidine compounds resulted in improved cognitive performance and reduced markers of oxidative stress .

Propriétés

IUPAC Name |

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-5-30-21(25)17-18(13-9-7-6-8-10-13)23-22(26)24-19(17)14-11-15(27-2)20(29-4)16(12-14)28-3/h6-12,19H,5H2,1-4H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDQWSNFWMTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.